Benzoic acid, 2-(cyanomethyl)-5-methoxy- is an organic compound with the molecular formula and a molecular weight of 191.18 g/mol. It is classified as a benzoic acid derivative, notable for its methoxy and cyano functional groups. This compound is primarily used in research settings due to its unique chemical properties and potential applications in synthetic chemistry.
This compound can be sourced from various chemical suppliers and is recognized under the CAS number 76254-24-5. It falls under the category of benzoic acids, specifically as a substituted benzoic acid due to the presence of both a methoxy group and a cyano group on the benzene ring. The IUPAC name for this compound is 2-(cyanomethyl)-4-methoxybenzoic acid, reflecting its structure and functional groups.
The synthesis of benzoic acid, 2-(cyanomethyl)-5-methoxy- can be approached through several methods, typically involving the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, time, and concentration of reagents to maximize yield and purity .
The molecular structure of benzoic acid, 2-(cyanomethyl)-5-methoxy- features a benzene ring substituted with a methoxy group at position 4 and a cyano group at position 2.
COC1=CC(=C(C=C1)C(=O)O)CC#N
The structure can be visualized using molecular modeling software which provides insights into its three-dimensional conformation.
Benzoic acid, 2-(cyanomethyl)-5-methoxy- can participate in various chemical reactions:
These reactions are significant for synthesizing more complex organic molecules or modifying existing compounds for specific applications .
The mechanism of action for benzoic acid, 2-(cyanomethyl)-5-methoxy- primarily revolves around its reactivity due to the presence of both electron-withdrawing (cyano) and electron-donating (methoxy) groups. This duality allows for:
Data from reaction kinetics and thermodynamics can provide insights into optimizing these processes for desired outcomes .
Benzoic acid, 2-(cyanomethyl)-5-methoxy- exhibits several notable physical and chemical properties:
These properties are crucial for handling, storage, and application in laboratory settings .
Benzoic acid, 2-(cyanomethyl)-5-methoxy- finds utility in various scientific applications:
Its versatility makes it a valuable compound in both academic research and industrial applications .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7